(3-Bromo-5-chloro-2,6-difluorophenyl)methanol
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Overview
Description
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula C7H4BrClF2OH It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. One common method is the stepwise halogenation of benzyl alcohol, where each halogen is introduced under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination using chlorine gas, and finally fluorination using a fluorinating agent such as hydrogen fluoride.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the halogenation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, yielding simpler benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde or 3-Bromo-5-chloro-2,6-difluorobenzoic acid.
Reduction: Formation of benzyl alcohol or partially dehalogenated derivatives.
Substitution: Formation of compounds with new functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of halogen atoms can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2,6-difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2-Bromo-5-fluorobenzyl alcohol
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H4BrClF2O |
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Molecular Weight |
257.46 g/mol |
IUPAC Name |
(3-bromo-5-chloro-2,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 |
InChI Key |
DYNHFYYKGKUCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CO)F)Cl |
Origin of Product |
United States |
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